
2,6-Bis(trifluoromethyl)-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Bis(trifluoromethyl)-4-bromoaniline is a useful research compound. Its molecular formula is C8H4BrF6N and its molecular weight is 308.021. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bio-Evaluation
A series of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, including 2,6-bis(trifluoromethyl)-4-bromoaniline, were synthesized using a microwave-assisted method. These compounds were evaluated for their antibacterial and antifungal properties, with some showing potential comparable to standard drugs like Ciprofloxacin and Griseofulvin (Jha & Ramarao, 2017).
Mechanistic Evaluation in Organic Chemistry
The compound has been studied in the context of mechanistic evaluations in organic reactions. For example, bis(sym-collidine)bromonium triflate was investigated to understand its reaction with different acceptor alkenes, which is a crucial aspect in understanding organic synthesis mechanisms (Neverov & Brown, 1998).
Environmental Studies
Studies have been conducted to measure the environmental concentrations of brominated flame retardants, including derivatives of this compound, in the atmosphere near the Great Lakes. This research is essential for understanding the environmental impact of these compounds (Ma, Venier, & Hites, 2012).
Pharmaceutical Applications
The compound has been used in synthesizing novel phosphotriesters with potential medical applications. These derivatives were evaluated for their antiherpesvirus effects, both in vitro and in vivo, suggesting their use as prodrugs (Farrow et al., 1990).
Antioxidant Properties
Research on derivatives of this compound, such as bromophenols, has shown effective antioxidant power. These compounds have been compared with standard synthetic antioxidants, indicating their potential use in various applications (Balaydın et al., 2010).
Synthesis of Dyes and Pigments
The compound has been used in synthesizing black fluorane dye, an important component in the manufacture of thermal papers. Its production through a continuous homogeneous bromination process in a modular microreaction system was studied, showing superior selectivity and efficiency compared to traditional methods (Xie et al., 2020).
Catalysis in Polymerization
This compound derivatives have been used in catalysts for high-temperature ethylene polymerization. These catalysts have demonstrated thermal robustness and enhanced activity compared to related catalysts (Rhinehart, Mitchell, & Long, 2014).
Properties
IUPAC Name |
4-bromo-2,6-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESBCKMFLXTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)
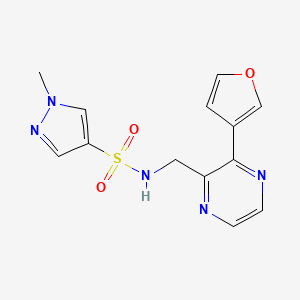
![1-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2730096.png)
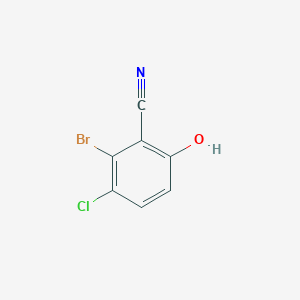
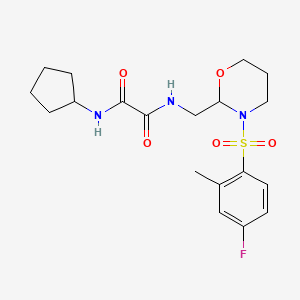
![4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate](/img/structure/B2730101.png)
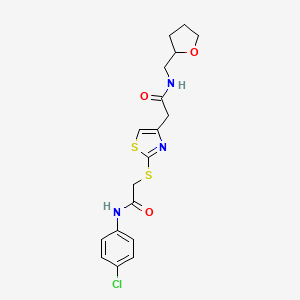
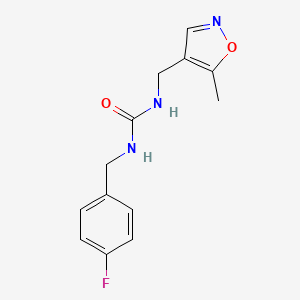
![(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2730105.png)
![5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2730106.png)
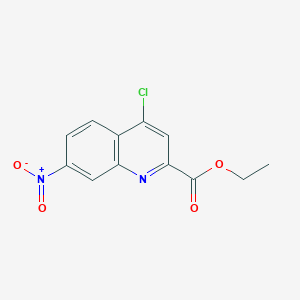
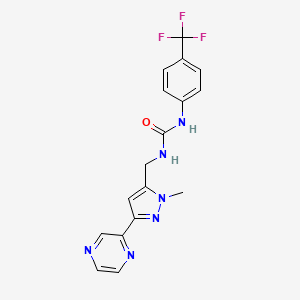
![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2730114.png)
![3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2730117.png)
